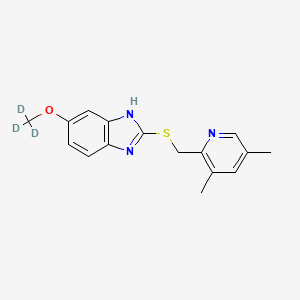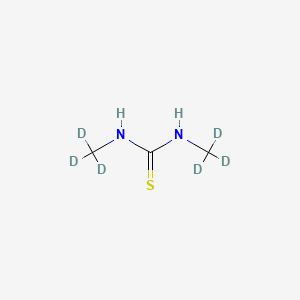
1,3-Dimethylthiourea-d6
概要
説明
1,3-Dimethylthiourea-d6 is a deuterated derivative of 1,3-dimethylthiourea, a compound with the molecular formula C3H8N2S. The deuterium labeling is often used in scientific research to trace the compound’s behavior in various reactions and processes. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
作用機序
Mode of Action
The mechanism of oxidation of 1,3-Dimethylthiourea-d6, a well-known radical scavenger, by acidic bromate has been studied . The stoichiometry of the reaction is 4:3: 4BrO3– + 3CS(NHMe)2 + 3H2O → 3SO42– + 3CO(NHMe)2 + 6H+ + 4Br– . In excess acidic bromate, the reaction stoichiometry is 8:5: 8BrO3– + 5CS(NHMe)2 + H2O → 5SO42– + 5CO(NHMe)2 + 4Br2 + 2H+ .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, it has been found to interact with TNF protein, resulting in increased expression of ICAM1 protein .
Result of Action
The compound has been found to induce notable cell death in different cell lines of both cancerous and non-cancerous origin . It also has an effect on seed germination and radicle development parameters in maize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found to alleviate drought stress by suppressing hydrogen peroxide-dependent abscisic acid-mediated oxidative responses in an antagonistic interaction with salicylic acid in Brassica napus leaves .
生化学分析
Biochemical Properties
1,3-Dimethylthiourea-d6 plays a significant role in biochemical reactions, particularly as an antioxidant. It interacts with various enzymes and proteins, including cytochrome c oxidase and NADPH oxidase. These interactions are crucial in mitigating oxidative stress within cells. For instance, this compound has been shown to up-regulate the expression of antioxidant genes and enzymes, thereby enhancing the cell’s ability to neutralize reactive oxygen species .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It has been observed to inhibit the growth of melanoma cells and induce phenotypic alterations, including changes in mitochondrial structure and function . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by reducing ATP content and altering energy metabolism . These effects are particularly evident in cells exposed to oxidative stress, where the compound helps maintain cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It acts as a scavenger of hydrogen peroxide, thereby reducing oxidative damage within cells. This compound also inhibits the activity of certain enzymes, such as cytochrome c oxidase, which plays a role in the electron transport chain . By modulating the activity of these enzymes, this compound helps regulate cellular redox status and prevent oxidative stress-induced damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its efficacy may decrease with prolonged exposure to oxidative conditions. Studies have shown that this compound can maintain its antioxidant properties for extended periods, but its long-term effects on cellular function may include gradual degradation and reduced effectiveness . These temporal changes are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively mitigates oxidative stress and protects against cellular damage. At higher doses, it may exhibit toxic effects, including alterations in normal cellular functions and potential adverse reactions . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress response. It interacts with enzymes such as glutathione reductase and superoxide dismutase, which are key players in the detoxification of reactive oxygen species . By modulating these pathways, this compound helps maintain cellular redox balance and prevent oxidative damage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its solubility and affinity for different cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects. It is often found in the mitochondria, where it interacts with mitochondrial enzymes and proteins involved in oxidative phosphorylation . This localization is crucial for its role in mitigating oxidative stress and maintaining mitochondrial function. Additionally, this compound may undergo post-translational modifications that influence its targeting and activity within cells.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethylthiourea-d6 can be synthesized through the reaction of deuterated methylamine with carbon disulfide, followed by methylation. The general reaction scheme is as follows:
-
Reaction of Deuterated Methylamine with Carbon Disulfide: : [ \text{CD3NH2} + \text{CS2} \rightarrow \text{CD3NHCS2H} ]
-
Methylation: : [ \text{CD3NHCS2H} + \text{CH3I} \rightarrow \text{CD3NHCSNHCD3} ]
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents is crucial for maintaining the deuterium labeling throughout the process.
化学反応の分析
Types of Reactions
1,3-Dimethylthiourea-d6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thioureas.
科学的研究の応用
1,3-Dimethylthiourea-d6 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
類似化合物との比較
1,3-Dimethylthiourea-d6 can be compared with other similar compounds, such as:
1,3-Dimethylthiourea: The non-deuterated version, which has similar chemical properties but lacks the tracing capabilities provided by deuterium labeling.
Thiourea: A simpler compound with a similar structure but different reactivity and applications.
N,N’-Dimethylthiourea: Another derivative with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable for research applications where tracing and detailed analysis of reaction pathways are required.
特性
IUPAC Name |
1,3-bis(trideuteriomethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCDUOXHFNUCKK-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=S)NC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


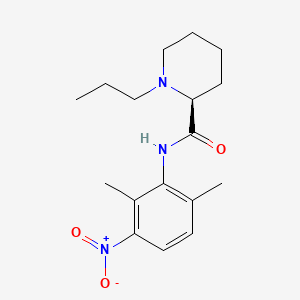

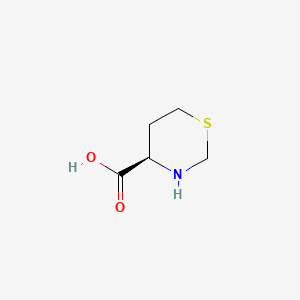
![3-[(mesyloxy)methyl]-5,5-dimethyldihydro-2(3H)-furanone](/img/structure/B589276.png)
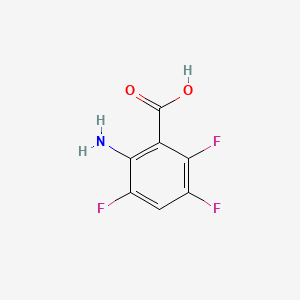
![[(1R,3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B589278.png)
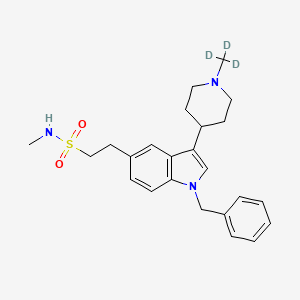

![2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid](/img/structure/B589284.png)
